Cas no 101153-61-1 (Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI))
![Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI) structure](https://ko.kuujia.com/scimg/cas/101153-61-1x500.png)
101153-61-1 structure
상품 이름:Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI)
CAS 번호:101153-61-1
MF:C35H44O13
메가와트:672.71607208252
CID:153343
Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI) 화학적 및 물리적 성질
이름 및 식별자
-
- Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI)
- Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylen
- (-)-Ixerin R
- Azuleno[4,5-b]furan, benzeneacetic acid deriv.
- Benzeneaceticacid, 4-hydroxy-, 6'-ester with 8-(b-D-glucopyranosyloxy)dodecahydro-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl2-hydroxy-3-methylpentanoate
- Ixerin R
- Pentanoic acid, 2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-β-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester (9CI)
-
- 인치: 1S/C35H44O13/c1-6-15(2)28(38)34(43)45-23-11-16(3)21-13-22(17(4)26(21)32-27(23)18(5)33(42)48-32)46-35-31(41)30(40)29(39)24(47-35)14-44-25(37)12-19-7-9-20(36)10-8-19/h7-10,15,21-24,26-32,35-36,38-41H,3-6,11-14H2,1-2H3
- InChIKey: KAQPATNEOPHOGD-UHFFFAOYSA-N
- 미소: CCC(C(C(OC1C2C(OC(C2=C)=O)C2C(CC(C2=C)OC2C(O)C(O)C(O)C(COC(CC3C=CC(O)=CC=3)=O)O2)C(=C)C1)=O)O)C
계산된 속성
- 정밀분자량: 272.08309
- 수소 결합 공급체 수량: 5
- 수소 결합 수용체 수량: 13
- 중원자 수량: 48
- 소수점 매개변수 계산 참조값(XlogP): 0.455
실험적 성질
- 밀도: 1.38±0.1 g/cm3(Predicted)
- 비등점: 858.5±65.0 °C(Predicted)
- PSA: 52.54
- 산도 계수(pKa): 9.80±0.15(Predicted)
Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI) 관련 문헌
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
101153-61-1 (Pentanoic acid,2-hydroxy-3-methyl-, dodecahydro-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-ylester (9CI)) 관련 제품
- 204203-14-5(2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE)
- 59467-98-0(3H-1,4-Benzodiazepin-2-amine, N-methyl-N-nitroso-5-phenyl-)
- 850131-81-6(1,3-Propanediamine, N,N'-bis(phenyl-2-pyridinylmethylene)-)
- 918639-02-8(Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-)
- 488856-56-0(Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI))
- 210537-32-9(2,6-bis[1-(2-methylphenylimino)ethyl]pyridine)
- 59468-32-5(3H-1,4-Benzodiazepin-2-amine, 7-ethyl-5-(2-fluorophenyl)-N-methyl-)
- 59467-97-9(3H-1,4-Benzodiazepin-2-amine, N-methyl-5-phenyl-)
- 204203-16-7(2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine)
- 681213-35-4(Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-)
추천 공급업체
Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
중국 공급자
대량

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약

Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량

Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
골드 회원
중국 공급자
시약
